molecular formula C11H16ClNO4S B11486027 5-chloro-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide

5-chloro-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide

Cat. No.: B11486027
M. Wt: 293.77 g/mol
InChI Key: BNLQBQQEVMCILP-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide: is an organic compound with the molecular formula C11H16ClNO4S It is characterized by the presence of a chloro group, a methoxy group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide typically involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with 3-methoxypropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in quality.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloro group in 5-chloro-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

    Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines under reducing conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents like ethanol or water.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used in aprotic solvents like tetrahydrofuran.

Major Products:

    Substitution: Products depend on the nucleophile used, such as 5-methoxy-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide.

    Oxidation: Products include 5-chloro-2-methoxybenzenesulfonic acid or 5-chloro-2-methoxybenzaldehyde.

    Reduction: Products include this compound amine derivatives.

Scientific Research Applications

Chemistry: 5-chloro-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.

Biology: In biological research, this compound is used to study the effects of sulfonamide derivatives on enzyme activity and protein interactions. It is also used in the development of new biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs with antimicrobial or anti-inflammatory properties. Its sulfonamide group is known to interact with bacterial enzymes, making it a candidate for antibiotic development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to antimicrobial or anti-inflammatory effects.

Comparison with Similar Compounds

  • 5-chloro-2-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide
  • 5-chloro-2-methoxy-N-(4-methoxyphenyl)benzenesulfonamide
  • 5-chloro-2-methoxy-N-(2-hydroxyethyl)benzenesulfonamide

Uniqueness: 5-chloro-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide is unique due to the presence of both chloro and methoxy groups on the benzene ring, along with a methoxypropyl group attached to the sulfonamide nitrogen. This specific combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H16ClNO4S

Molecular Weight

293.77 g/mol

IUPAC Name

5-chloro-2-methoxy-N-(3-methoxypropyl)benzenesulfonamide

InChI

InChI=1S/C11H16ClNO4S/c1-16-7-3-6-13-18(14,15)11-8-9(12)4-5-10(11)17-2/h4-5,8,13H,3,6-7H2,1-2H3

InChI Key

BNLQBQQEVMCILP-UHFFFAOYSA-N

Canonical SMILES

COCCCNS(=O)(=O)C1=C(C=CC(=C1)Cl)OC

Origin of Product

United States

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